molecular formula C22H21ClN4O4 B10980964 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B10980964
M. Wt: 440.9 g/mol
InChI Key: MGEOLVHNAZQXKE-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a synthetic small molecule characterized by a hybrid structure combining indole and phthalazine pharmacophores. The indole moiety is substituted with a chlorine atom at the 6-position and an ethyl linker connected to an acetamide group. The phthalazine ring is functionalized with methoxy groups at the 7- and 8-positions and a ketone at the 1-position. Its design aligns with trends in medicinal chemistry where indole-phthalazine hybrids are explored for anticancer and CNS-targeted activities .

Properties

Molecular Formula

C22H21ClN4O4

Molecular Weight

440.9 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C22H21ClN4O4/c1-30-18-6-4-15-12-25-27(22(29)20(15)21(18)31-2)13-19(28)24-8-10-26-9-7-14-3-5-16(23)11-17(14)26/h3-7,9,11-12H,8,10,13H2,1-2H3,(H,24,28)

InChI Key

MGEOLVHNAZQXKE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide typically involves multiple steps:

    Synthesis of 6-chloro-1H-indole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.

    Formation of the indole-ethyl intermediate: The 6-chloro-1H-indole is then alkylated with an appropriate ethylating agent to form the 2-(6-chloro-1H-indol-1-yl)ethyl intermediate.

    Synthesis of 7,8-dimethoxyphthalazinone: This involves the condensation of a suitable phthalic anhydride derivative with a methoxy-substituted hydrazine.

    Coupling reaction: The final step involves coupling the indole-ethyl intermediate with the 7,8-dimethoxyphthalazinone under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, potentially forming oxindole derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

This compound can be used in biological studies to investigate its effects on various biological pathways. Its indole moiety is known to interact with several biological targets, making it a valuable tool in biochemical research.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors, influencing signaling pathways and leading to biological effects. The phthalazinone structure may also contribute to its activity by interacting with different molecular targets.

Comparison with Similar Compounds

Phthalazine-Based Derivatives

Compound 10c ():

  • Structure: 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-(butylamino)-2-oxoethyl)acetamide
  • Key Features: Phthalazine core with a benzyl group and acetamide side chain.
  • Activity: Demonstrated selective anti-breast cancer activity via EGFR inhibition (IC₅₀ = 2.3 µM) .
  • Comparison: The absence of indole and methoxy groups in 10c reduces structural overlap with the target compound, but both share phthalazine-acetamide motifs critical for kinase interactions.

Indole-Acetamide Derivatives

Compound 6y ():

  • Structure: N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide
  • Key Features: Indole core with a 4-chlorobenzoyl group and bulky substituents.
  • Activity: Optimized for CNS permeability as orexin-1 receptor antagonists .
  • Comparison: The target compound’s 6-chloro-indole and phthalazine groups may enhance solubility compared to 6y’s lipophilic tert-butyl and benzoyl moieties.

Compound 2-(6-chloro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide ():

  • Structure: Simplified indole-acetamide with a 2-methoxybenzyl group.
  • Activity: Not reported, but structurally analogous to serotonin receptor ligands.

Pharmacological Profile Comparison

Compound Core Structure Key Substituents Reported Activity Target
Target Compound Indole-Phthalazine 6-Cl-indole, 7,8-dimethoxy-phthalazine Not explicitly reported Inferred kinase/CNS
10c () Phthalazine Benzyl, butylamino-acetamide Anti-breast cancer (EGFR) EGFR
6y () Indole 4-Cl-benzoyl, tert-butyl-phenyl Orexin-1 receptor antagonist CNS receptors
2-Oxoindoline Derivatives () 2-Oxoindoline Varied acetamide/phenethyl groups Antimicrobial, anticancer Multi-target

Physicochemical Properties

Property Target Compound 10c () 6y ()
Molecular Weight ~436.47 g/mol (estimated) 436.47 g/mol 615.12 g/mol
LogP (Predicted) ~2.5 (moderate polarity) 3.1 4.8
Hydrogen Bond Acceptors 6 5 7

Biological Activity

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound that integrates both indole and phthalazinone moieties. This unique structural combination suggests diverse biological activities, which are crucial for medicinal chemistry applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula : C20H22ClN3O4
  • Molecular Weight : Approximately 454.9 g/mol

The presence of a chloro-substituted indole ring and a dimethoxy-substituted phthalazinone indicates potential interactions with various biological targets, which may lead to significant pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Indole Derivative : Starting from 6-chloroindole, it reacts with appropriate alkylating agents to introduce the ethyl group.
  • Phthalazinone Formation : The introduction of the phthalazinone moiety is achieved through cyclization reactions involving dimethoxy-substituted precursors.
  • Final Acetylation : The final step involves acetylation to yield the target compound.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical pathways such as cell proliferation and apoptosis.
  • Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways.

Anticancer Activity

Preliminary studies suggest that this compound exhibits promising anticancer properties. For instance, compounds with similar structures have been reported to inhibit tumor growth in vitro and in vivo models, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Research on related indole derivatives indicates significant antimicrobial activity against various bacterial strains. For example:

CompoundBacterial StrainActivity (Zone of Inhibition in mm)
6aE. coli20
6bS. aureus22
6cP. aeruginosa17

These findings highlight the potential of indole-based compounds as effective antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Anticancer Studies : A study demonstrated that similar indole derivatives inhibited cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Screening : Research revealed that derivatives showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential use as novel antibiotics.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might interact with specific DNA-binding proteins, leading to altered gene expression profiles associated with cancer progression.

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